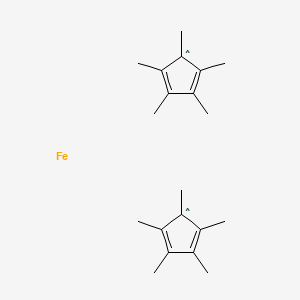
Bis(pentamethylcyclopentadienyl)iron(II), 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentamethylcyclopentadienyl)iron(II), also known as decamethylferrocene, is a chemical compound with the formula Fe(C₅(CH₃)₅)₂. It is a sandwich compound, where an iron(II) cation is coordinated between two pentamethylcyclopentadienyl anions. This compound is known for its stability and unique redox properties, making it a valuable reagent in various chemical applications .
Méthodes De Préparation
Bis(pentamethylcyclopentadienyl)iron(II) is typically synthesized through the reaction of pentamethylcyclopentadiene with iron(II) chloride. The reaction proceeds as follows: [ 2 \text{Li(C}_5\text{Me}_5) + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{Me}_5)_2 + 2 \text{LiCl} ] The product can be purified by sublimation . Industrial production methods are similar, involving the same basic reaction but scaled up for larger quantities.
Analyse Des Réactions Chimiques
Bis(pentamethylcyclopentadienyl)iron(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decamethylferrocenium cation.
Reduction: It acts as a reducing agent in certain reactions.
Substitution: It can participate in substitution reactions where the pentamethylcyclopentadienyl ligands are replaced by other ligands
Common reagents and conditions used in these reactions include strong oxidizing agents like antimony pentafluoride for oxidation and lithium reagents for substitution reactions. Major products formed from these reactions include decamethylferrocenium salts and various substituted derivatives .
Applications De Recherche Scientifique
Bis(pentamethylcyclopentadienyl)iron(II) has several scientific research applications:
Chemistry: It is used as a redox standard in voltammetric and amperometric titrations.
Biology: It is employed in the functionalization of biomolecules.
Medicine: It is explored for its potential in drug delivery systems.
Industry: It is used in the synthesis of advanced materials, such as high-purity graphene
Mécanisme D'action
The mechanism by which bis(pentamethylcyclopentadienyl)iron(II) exerts its effects involves its ability to donate electrons. The iron(II) center can be easily oxidized to iron(III), facilitating redox reactions. The pentamethylcyclopentadienyl ligands stabilize the iron center, allowing for controlled electron transfer processes .
Comparaison Avec Des Composés Similaires
Bis(pentamethylcyclopentadienyl)iron(II) is unique compared to other similar compounds due to its high stability and strong electron-donating properties. Similar compounds include:
Ferrocene: Fe(C₅H₅)₂, which has hydrogen atoms instead of methyl groups on the cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)cobalt(II): Co(C₅(CH₃)₅)₂, which has cobalt instead of iron.
Bis(pentamethylcyclopentadienyl)nickel(II): Ni(C₅(CH₃)₅)₂, which has nickel instead of iron
These compounds share similar sandwich structures but differ in their redox potentials and reactivity due to the different central metal atoms.
Propriétés
Formule moléculaire |
C20H30Fe |
|---|---|
Poids moléculaire |
326.3 g/mol |
InChI |
InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
Clé InChI |
OZHNSXNGSKKWMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


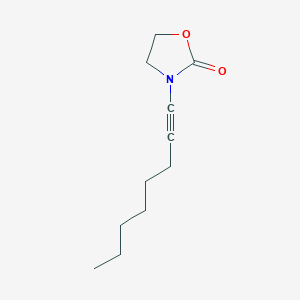

![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)







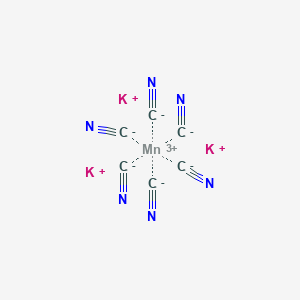
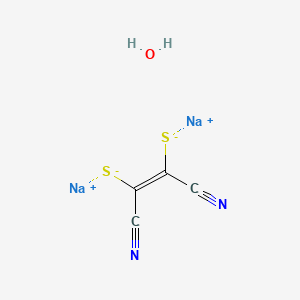
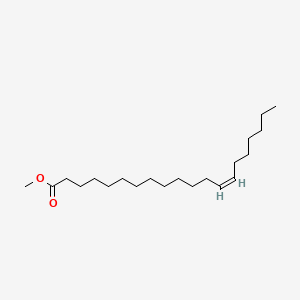
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
